

HSP90-IN-27: A Technical Guide to its Discovery and Synthesis

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Compound of Interest

Compound Name: HSP90-IN-27

Cat. No.: B5795137

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Executive Summary

Heat shock protein 90 (HSP90) is a molecular chaperone that plays a critical role in the folding, stabilization, and function of numerous client proteins, many of which are implicated in cancer cell proliferation, survival, and metastasis. This has established HSP90 as a key target for cancer therapy. This technical guide provides a comprehensive overview of **HSP90-IN-27**, a small molecule inhibitor of HSP90, and the broader class of carbazole-based inhibitors to which it belongs. Due to the limited availability of primary research literature specifically detailing the discovery and synthesis of **HSP90-IN-27**, this guide synthesizes information from commercial suppliers and relevant scientific publications on analogous compounds to provide a thorough technical understanding.

Introduction to HSP90 Inhibition

HSP90 is a highly conserved molecular chaperone that is essential for maintaining cellular proteostasis.[1] In cancer cells, HSP90 is often overexpressed and plays a crucial role in stabilizing oncoproteins such as HER2, RAF-1, and AKT.[2] Inhibition of HSP90 leads to the degradation of these client proteins, resulting in the simultaneous disruption of multiple oncogenic signaling pathways. This multi-targeted approach makes HSP90 inhibitors promising therapeutic agents.

HSP90-IN-27: A Profile

HSP90-IN-27 is a small molecule inhibitor of HSP90. While a dedicated peer-reviewed publication on its discovery and synthesis is not readily available, it is listed by several chemical suppliers, providing some key information.

Chemical and Physical Properties

The following table summarizes the known properties of **HSP90-IN-27**.

Property	Value	Source
Compound Name	HSP90-IN-27	[2] [3]
Synonym	Compound 19	[2]
Molecular Formula	C18H21N3O2S	
CAS Number	525577-38-2	

Chemical Structure

The 2D chemical structure of **HSP90-IN-27** is presented below, as provided by chemical vendors.

The image you are
requesting does not exist
or is no longer available.

imgur.com

Figure 1: Chemical Structure of **HSP90-IN-27**.

Note: This structure is based on information from commercial suppliers and has not been independently verified through peer-reviewed literature.

Discovery of Carbazole-Based HSP90 Inhibitors

HSP90-IN-27 belongs to the broader class of carbazole-based HSP90 inhibitors. The discovery of benzamide tetrahydro-4H-carbazol-4-ones as a novel scaffold for HSP90 inhibition was a significant development in this area.

High-Throughput Screening and Lead Identification

The initial discovery of this class of inhibitors involved high-throughput screening of a diverse chemical library to identify compounds that could displace a fluorescently labeled ATP analog from the N-terminal ATP-binding pocket of HSP90. This led to the identification of a carbazole-based hit compound.

Structure-Activity Relationship (SAR) Studies

Subsequent structure-activity relationship (SAR) studies were conducted to optimize the potency of the initial hit. These studies explored modifications at various positions of the carbazole scaffold, leading to the identification of key structural features required for high-affinity binding.

A general experimental workflow for the discovery of small molecule HSP90 inhibitors is depicted below.



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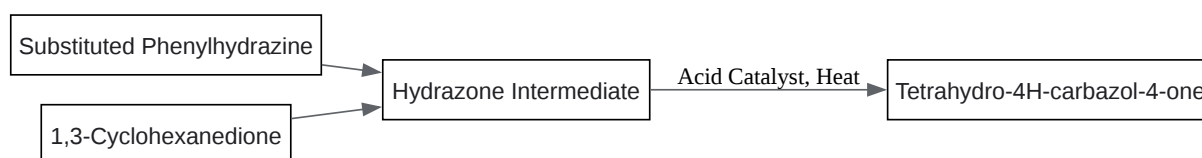
Figure 2: General workflow for the discovery of HSP90 inhibitors.

Synthesis of the Tetrahydro-4H-carbazol-4-one Scaffold

The synthesis of the core tetrahydro-4H-carbazol-4-one scaffold, which is central to this class of inhibitors, is typically achieved through a Fischer indole synthesis.

General Synthetic Scheme

The general synthetic route involves the reaction of a substituted phenylhydrazine with 1,3-cyclohexanedione in the presence of an acid catalyst.



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Figure 3: General synthesis of the tetrahydro-4H-carbazol-4-one core.

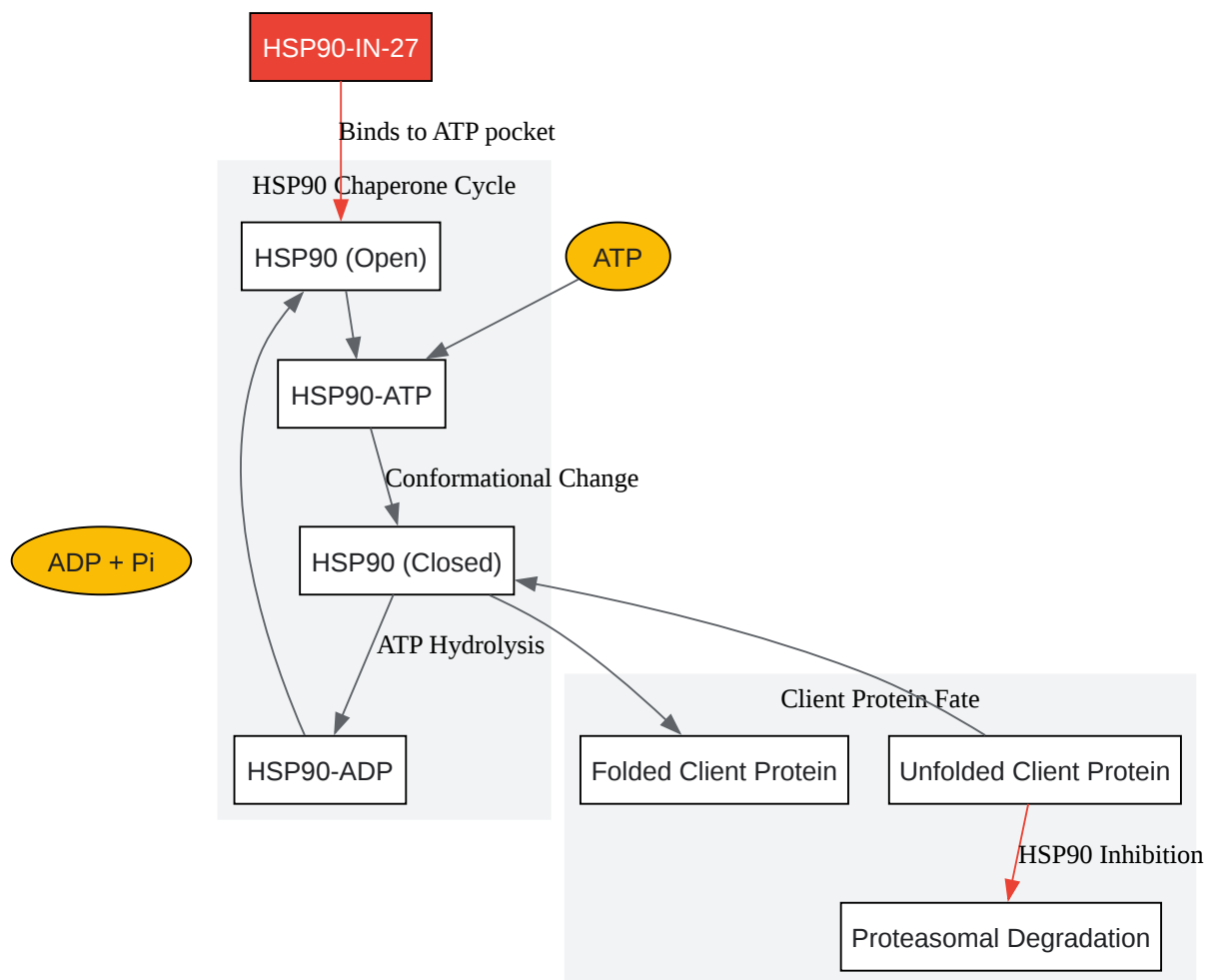
Experimental Protocol (General)

- **Reaction Setup:** A solution of the substituted phenylhydrazine hydrochloride (1.0 eq) and 1,3-cyclohexanedione (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid) is prepared in a round-bottom flask equipped with a reflux condenser.
- **Reaction Conditions:** An acid catalyst (e.g., sulfuric acid, polyphosphoric acid) is added, and the mixture is heated to reflux for several hours.
- **Workup:** The reaction mixture is cooled to room temperature and poured into ice water. The resulting precipitate is collected by filtration.
- **Purification:** The crude product is purified by recrystallization or column chromatography on silica gel to afford the desired tetrahydro-4H-carbazol-4-one derivative.

HSP90 Signaling Pathway and Mechanism of Action

HSP90 inhibitors, including those with a carbazole scaffold, exert their effects by binding to the N-terminal ATP-binding pocket of HSP90. This competitive inhibition prevents the binding of ATP, which is essential for the chaperone's function. The inhibition of the HSP90 chaperone

cycle leads to the misfolding and subsequent degradation of client proteins via the ubiquitin-proteasome pathway.



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References

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